2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one
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Overview
Description
2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one is a complex organic compound with significant interest in various scientific fields. This compound features a pyrimidine core with multiple amino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-triaminopyrimidine with hydrazine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple amino groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its unique structure and functional groups .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, including as antimicrobial or anticancer agents .
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: A related compound with similar amino groups but lacking the hydrazinylidene linkage
4-Hydroxy-2,5,6-triaminopyrimidine sulfate: Another similar compound used in organic synthesis
Uniqueness
The uniqueness of 2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one lies in its hydrazinylidene linkage, which provides additional reactivity and potential for forming complex structures compared to its analogs .
Properties
CAS No. |
63436-12-4 |
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Molecular Formula |
C8H11N11O |
Molecular Weight |
277.25 g/mol |
IUPAC Name |
2,4-diamino-5-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N11O/c9-3-1(4(10)15-7(12)14-3)18-19-2-5(11)16-8(13)17-6(2)20/h(H6,9,10,12,14,15)(H5,11,13,16,17,20) |
InChI Key |
NLCZNUKGNHSAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N=NC2=C(N=C(NC2=O)N)N |
Origin of Product |
United States |
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